N-苯基-1H-吲哚-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

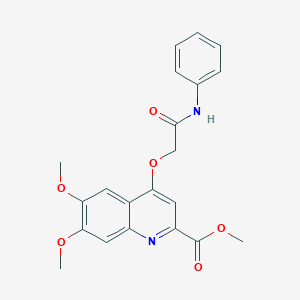

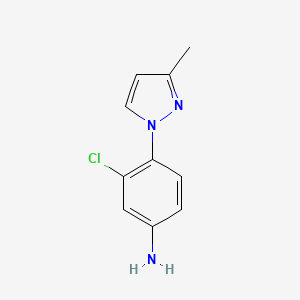

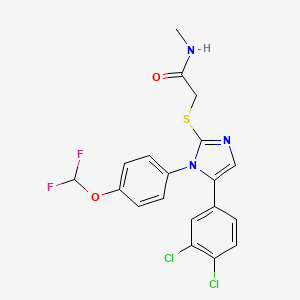

“N-phenyl-1H-indol-4-amine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century due to their importance . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole syntheses almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . An interesting alternative to the oxidative enamine cyclization approach involves the formation of a C–N bond rather than a C–C bond .Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .科学研究应用

阿尔茨海默病研究:

- N-苯基-1H-吲哚-4-胺衍生物已被评估其在治疗阿尔茨海默病方面的潜力。例如,N-丙基-N-(4-吡啶基)-1H-吲哚-1-胺(贝西匹啶)及相关类似物在生物评估中显示出潜力,包括胆碱样作用和增强肾上腺素机制 (Klein et al., 1996)。

抗有丝分裂剂在癌症研究中的应用:

- 对N-(3-(1H-吲哚-4-基)-5-(2-甲氧基异尼古丁酰)苯基)甲磺酰胺(LP-261)的研究突显了其作为有效的抗有丝分裂剂的作用。该化合物在细胞存活率、细胞增殖实验中表现出疗效,并抑制了人类非小细胞肺癌模型的生长 (Shetty et al., 2011)。

化学合成和结构分析:

- 对2-苯基-1H-吲哚的研究揭示了自由基阳离子和中性自由基的反应性,有助于更广泛地理解阳极氧化条件下的化学反应 (Greci et al., 2000)。

- 合成了2-苯基-1H-苯[g]吲哚的新甲氧基和羟基衍生物,为新化学实体的潜在途径提供了可能 (Ferlin et al., 1989)。

药物开发:

- 合成了新的1-(苯磺酰)吲哚衍生物,为药物开发和分子结构分析的进展做出了贡献 (Mannes et al., 2017)。

催化和有机合成:

- 通过有机硒催化的分子内C–H氨化合成吲哚的方法已经发展,展示了一种合成吲哚的新而高效的途径 (Zhang et al., 2015)。

- 成功实现了在氮原子上带有手性取代基的2-苯基-4,5,6,7-四氢-1H-吲哚的对映选择性合成,为不对称合成领域做出了贡献 (Andreev et al., 2012)。

溶解度研究:

- 已测定了2-苯基-1H-吲哚在各种有机溶剂中的溶解度,为化学过程和制药配方提供了宝贵的数据 (Liu et al., 2020)。

属性

IUPAC Name |

N-phenyl-1H-indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-5-11(6-3-1)16-14-8-4-7-13-12(14)9-10-15-13/h1-10,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTHHWMNWFCZPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-1H-indol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)

![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)